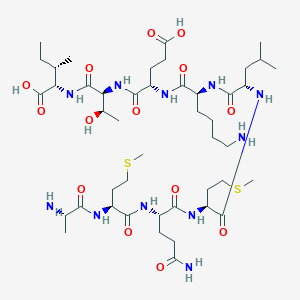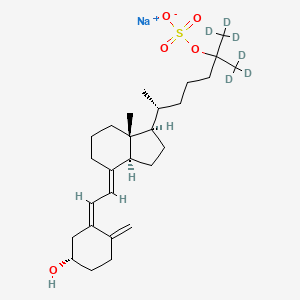
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3 and 4 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group. This compound is a white crystalline solid with a molecular formula of C10H15N3O7 and a molecular weight of 289.24 g/mol . It is commonly used in synthetic carbohydrate chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the acetylation of 2-azido-2-deoxy-D-glucopyranose. One common method is to start with D-glucosamine, which is first converted to 2-azido-2-deoxy-D-glucopyranose. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions to avoid decomposition of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other sugars or molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Glycosylation: Glycosyl donors and acceptors in the presence of a catalyst such as triflic acid.
Major Products
Reduction: 3,4-Di-O-acetyl-2-amino-2-deoxy-D-glucopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Glycosylation: Glycosides with different aglycones.
Aplicaciones Científicas De Investigación
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and cell surface glycosylation.
Medicine: As a precursor in the synthesis of glycosylated drugs and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can be reduced to an amino group, which can then interact with other molecules through hydrogen bonding or covalent bonding. This compound can also form glycosidic bonds with other sugars, making it useful in the synthesis of complex carbohydrates .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Another azido sugar derivative with similar reactivity but different acetylation pattern.
2-Azido-2-deoxy-D-galactose tetraacetate: A similar compound with an azido group and acetylated hydroxyl groups, but derived from D-galactose.
Uniqueness
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern and the presence of the azido group at position 2. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in synthetic carbohydrate chemistry .
Propiedades
Fórmula molecular |
C10H15N3O7 |
|---|---|
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-4-acetyloxy-5-azido-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C10H15N3O7/c1-4(15)18-8-6(3-14)20-10(17)7(12-13-11)9(8)19-5(2)16/h6-10,14,17H,3H2,1-2H3/t6-,7-,8-,9-,10?/m1/s1 |
Clave InChI |
QCBWHSDRYPSJPB-WWGUJXLXSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)N=[N+]=[N-])O)CO |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)N=[N+]=[N-])O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)






![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)


![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)

